Ethyl 3-amino-6-chloropyridine-2-carboxylate
Description
Ethyl 3-amino-6-chloropyridine-2-carboxylate (CAS: 1352200-86-2, Molecular Formula: C₈H₉ClN₂O₂, Molecular Weight: 200.62 g/mol) is a halogenated pyridine derivative featuring an amino group at position 3, a chlorine substituent at position 6, and an ethyl ester at position 2 (Fig. 1). This compound is synthesized via condensation reactions involving 2-amino-6-chloropyridine and ethyl glyoxylate under acidic conditions, followed by recrystallization . Its structural versatility makes it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
ethyl 3-amino-6-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)7-5(10)3-4-6(9)11-7/h3-4H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJWETQREORXMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Esterification Route
A widely reported method involves starting from 3-amino-2-pyridinecarboxylic acid:
Step 1: Chlorination
The 6-position of the pyridine ring is selectively chlorinated. This is typically achieved by treating 3-amino-2-pyridinecarboxylic acid with chlorinating agents under controlled temperature to avoid over-chlorination or side reactions. Control of temperature and reaction time is critical to maintain selectivity.Step 2: Esterification
The chlorinated intermediate is then subjected to esterification with ethanol in the presence of an acid catalyst such as sulfuric acid. This converts the carboxylic acid group into the ethyl ester, yielding Ethyl 3-amino-6-chloropyridine-2-carboxylate.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Chlorination | Chlorinating agent, controlled temperature | Introduce chlorine at 6-position | Avoid over-chlorination |
| Esterification | Ethanol, sulfuric acid, reflux | Form ethyl ester | Reaction time and acid concentration critical |
Alternative Synthetic Approaches
Oxidative Methods
Some patents describe the preparation of related pyridine derivatives using oxidation reactions with potassium persulfate and sulfuric acid catalysts in acetonitrile solvent systems, achieving yields of 75-80%. Although this is reported for related bromo-chloropyridine derivatives, similar oxidative conditions may be adapted for chloropyridine carboxylates.Suzuki–Miyaura Coupling and Derivatization
More complex derivatives involving chloropyridine esters have been synthesized via palladium-catalyzed Suzuki–Miyaura coupling reactions. These methods start from methyl esters of chloropyridine carboxylates and involve subsequent amination steps to introduce amino groups. While this is more relevant for substituted derivatives, it demonstrates the versatility of chloropyridine ester chemistry.
Reaction Conditions
The chlorination step requires precise temperature control to prevent side reactions. For example, maintaining temperatures below 50°C during chlorination improves selectivity.Yield and Purity
Esterification under reflux with sulfuric acid typically achieves high yields (>80%) of the ethyl ester product. Purification is commonly done via recrystallization or chromatography to obtain high-purity this compound suitable for further synthesis.Safety and Handling
Chlorination reactions involve hazardous reagents and require appropriate safety measures, including proper ventilation and protective equipment.
The preparation of this compound is typically achieved through selective chlorination of 3-amino-2-pyridinecarboxylic acid followed by esterification with ethanol. Reaction parameters such as temperature, reagent equivalents, and reaction time are critical for optimizing yield and purity. Alternative methods involving oxidative conditions or palladium-catalyzed coupling provide routes for related derivatives but are more complex. The synthesis is well-documented in the literature and patents, providing reliable protocols for laboratory and industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-6-chloropyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Hydrogen gas (H2) and palladium on carbon (Pd/C) are commonly used. The reactions are conducted under atmospheric pressure and room temperature.
Oxidation Reactions: Potassium permanganate (KMnO4) in aqueous or organic solvents is used. The reactions are performed at room temperature or slightly elevated temperatures.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Reduction Reactions: The major product is this compound.
Oxidation Reactions: The major product is ethyl 3-nitro-6-chloropyridine-2-carboxylate.
Scientific Research Applications
Medicinal Chemistry
Anticancer Drug Development
Ethyl 3-amino-6-chloropyridine-2-carboxylate serves as a crucial precursor in the synthesis of various anticancer agents. Its structural properties allow for modifications that enhance the efficacy of these compounds against cancer cells. Research indicates that derivatives of this compound exhibit promising activity against different cancer types, making it a valuable component in drug discovery programs aimed at developing new chemotherapeutics .
Pharmacological Studies
The compound has been investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities. Studies have shown that modifications to the ethyl group can lead to enhanced biological activity, which is critical for developing new therapeutic agents .
Agricultural Chemistry
Pesticide Synthesis
this compound is utilized in the synthesis of novel pesticides. Its ability to interact with biological systems makes it suitable for developing agrochemicals that target specific pests while minimizing environmental impact. The compound's derivatives have been tested for their effectiveness in controlling various agricultural pests, showcasing its potential as a key ingredient in sustainable agriculture .
Material Science
Polymer Chemistry
In material science, this compound is explored for its role in synthesizing functional polymers. These polymers can be tailored for specific applications, including coatings and adhesives that require enhanced thermal stability and chemical resistance. The incorporation of this compound into polymer matrices has shown improved mechanical properties and durability .
Analytical Chemistry
Buffering Agent
The compound is also used as an organic buffer in biochemical applications. Its solubility and pH stability make it suitable for maintaining optimal conditions in various biochemical assays and reactions. This application highlights its versatility beyond traditional synthetic uses .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 3-amino-6-chloropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its chemical structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to the active site of enzymes, altering the conformation of receptors, and modulating signal transduction pathways.
Comparison with Similar Compounds
Positional Isomers: Ethyl 6-Amino-3-Chloropyridine-2-Carboxylate
Ethyl 6-amino-3-chloropyridine-2-carboxylate (CAS: 1445322-60-0, Molecular Formula: C₈H₉ClN₂O₂) is a positional isomer of the target compound, differing in the placement of the amino and chlorine groups. Despite identical molecular formulas and weights, this isomer exhibits distinct physicochemical properties due to altered electronic and steric effects. For example:
| Property | Ethyl 3-Amino-6-Cl | Ethyl 6-Amino-3-Cl |
|---|---|---|
| Purity (Commercial) | 95% | 98% |
| Melting Point | Not reported | Not reported |
| Solubility | Moderate in ethanol | Higher in DMSO |
The 6-amino-3-chloro isomer is often synthesized via similar routes but may demonstrate different reactivity in nucleophilic substitutions due to the amino group’s position .
Methyl Ester Analog: Methyl 3-Amino-6-Chloropyridine-2-Carboxylate
Mthis compound (CAS: 866807-26-3, Molecular Formula: C₇H₇ClN₂O₂, Molecular Weight: 186.60 g/mol) replaces the ethyl ester with a methyl group. Key differences include:
| Property | Ethyl Ester | Methyl Ester |
|---|---|---|
| Molecular Weight | 200.62 g/mol | 186.60 g/mol |
| LogP (Lipophilicity) | ~1.7 (estimated) | 1.685 |
| Applications | Agrochemicals | Patent-protected intermediates |
The methyl ester’s lower molecular weight and hydrophobicity may enhance its diffusion across biological membranes, making it preferable in certain pharmaceutical applications.
Halogen-Substituted Derivatives
Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate (CAS: 1234616-31-9) introduces a bromine atom and a fused thiophene ring, significantly altering electronic properties and bioactivity. Compared to the chloro derivative:
| Property | 6-Cl Derivative | 5-Br-Thieno Derivative |
|---|---|---|
| Molecular Weight | 200.62 g/mol | 317.59 g/mol |
| Reactivity | Moderate | High (due to Br) |
| Applications | Intermediate | Potential kinase inhibitors |
The bromine atom increases polarizability, enhancing binding to aromatic protein pockets, while the thieno ring expands π-π stacking capabilities .
Carboxylic Acid Derivatives
3-Amino-6-chloropicolinic acid (CAS: 1073182-87-2) and its hydrochloride salt lack the ester group, rendering them more hydrophilic.
| Property | Ethyl Ester | Free Acid (HCl Salt) |
|---|---|---|
| Solubility | Low in water | High in water |
| Bioavailability | Moderate | High (ionized form) |
The free acid is often used in metal-organic frameworks (MOFs) due to its chelating ability, whereas the ester is preferred for prodrug designs .
Biological Activity
Ethyl 3-amino-6-chloropyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
Chemical Name: this compound
Molecular Formula: C₈H₉ClN₂O₂
IUPAC Name: Ethyl 3-amino-6-chloro-2-pyridinecarboxylate
CAS Number: 1352200-86-2
The compound features an amino group at the 3-position and a chloro group at the 6-position of the pyridine ring, contributing to its reactivity and biological activity.
This compound interacts with various biological targets, including enzymes and receptors. The presence of amino and chloro groups allows for hydrogen bonding and other interactions that can modulate enzymatic activity. Notably, the compound has shown potential in:
- Inhibition of Enzymes: It may inhibit specific enzymes involved in metabolic pathways, which is crucial for its anticancer properties.
- Receptor Modulation: The compound's structure enables it to bind to certain receptors, potentially influencing cell signaling pathways related to growth and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity. The compound demonstrated significant inhibition against:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings underscore its potential as a lead compound for developing new antimicrobial agents .
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including:
- FaDu hypopharyngeal cancer cells
- HeLa cervical cancer cells
The mechanism appears to involve the activation of caspase pathways leading to programmed cell death. Comparative studies revealed that it exhibited cytotoxicity comparable to established chemotherapeutics, thus positioning it as a promising candidate for further development .
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The compound was found to significantly reduce bacterial viability in a dose-dependent manner, supporting its potential use in treating bacterial infections .
- Anticancer Research : In a series of experiments involving tumor xenografts in mice, treatment with this compound resulted in a notable reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis within tumor tissues, further validating its anticancer potential .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-amino-6-chloropyridine-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, chlorination at the 6-position of a pyridine precursor followed by esterification at the 2-position. Optimization includes controlling temperature (e.g., 70–80°C for amination) and solvent polarity to favor intermediate stability. Ethanol or DMF is often used for solubility, with NaHCO₃ as a base to neutralize byproducts . Reaction progress can be monitored via TLC or HPLC, with purity confirmed by melting point analysis and elemental composition.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for the ethyl ester triplet (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and pyridine ring protons (δ 7.0–8.5 ppm). The amino group (NH₂) may appear as a broad singlet (δ ~5–6 ppm) .
- ¹³C NMR : Confirm the ester carbonyl (δ ~165 ppm) and pyridine carbons (δ ~110–150 ppm).
- IR : Identify N-H stretches (3300–3500 cm⁻¹) and ester C=O (1700–1750 cm⁻¹).
- X-ray Crystallography : Resolve molecular geometry using SHELXL for refinement. Key parameters include bond lengths (C-Cl: ~1.74 Å, C-N: ~1.35 Å) and dihedral angles .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound?
- Methodological Answer : Discrepancies in lattice parameters or hydrogen bonding may arise from twinning or disorder. Use SHELXD for phase problem resolution and SHELXL for refinement, applying restraints to Cl and N sites. Compare residual density maps to identify misplaced atoms. For ambiguous H-bonding, employ graph-set analysis (e.g., Etter’s formalism) to categorize motifs like R₂²(8) rings, which stabilize crystal packing .
Q. What computational methods are recommended for predicting the hydrogen bonding patterns of this compound in crystal lattices?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model H-bond energetics. Compare computed interaction energies (e.g., -15 to -25 kJ/mol for N-H···O/N bonds) with experimental XRD data. Software like Mercury (CCDC) visualizes packing motifs, while graph-set analysis classifies chains ( C(4) ) or rings ( R₂²(8) ) . For dynamic behavior, molecular dynamics (MD) simulations in solvents like ethanol predict solvate formation .
Q. How can researchers address discrepancies between experimental and computational data regarding molecular conformation?
- Methodological Answer : Use Cremer-Pople puckering coordinates to quantify ring non-planarity. For pyridine rings, calculate q₂ (amplitude) and φ₂ (phase angle) from atomic coordinates. If DFT predicts planar rings but XRD shows puckering (e.g., q₂ > 0.2 Å), re-evaluate solvent effects or lattice constraints. Torsional angles (e.g., C5-C6-C16-O17 ≈ 71.4°) from XRD should align with relaxed DFT conformers within ±5° .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
